
DL-Ornithine
Overview
Description
DL-Ornithine is a racemic mixture of the non-proteinogenic amino acid ornithine, comprising equal parts of the D- and L-enantiomers. It plays a critical role in biochemical pathways, particularly the urea cycle, where it facilitates ammonia detoxification and arginine synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Ornithine can be synthesized through various methods. One common method involves condensing 3-bromopropylphthalimide with ethyl acetamidocyanoacetate, followed by hydrolyzing the resulting 2-acetamido-2-carbethoxy-5-phthalimidovaleronitrile to obtain this compound . The reaction conditions typically involve the use of sodium ethylate as a base and acid hydrolysis to yield this compound as the monohydrochloride .
Industrial Production Methods: Microbial fermentation is a promising and sustainable method for producing this compound. This method involves using metabolically engineered strains of Corynebacterium glutamicum, Escherichia coli, or Saccharomyces cerevisiae as microbial cell factories . Various strategies, such as reducing by-product formation and improving the supply of intracellular cofactors, have been employed to enhance the production titers of this compound .
Chemical Reactions Analysis
Types of Reactions: DL-Ornithine undergoes several types of chemical reactions, including decarboxylation, oxidation, and substitution.
Common Reagents and Conditions:
Decarboxylation: this compound can be decarboxylated to produce putrescine, a reaction facilitated by the enzyme ornithine decarboxylase.
Major Products Formed:
Putrescine: Formed through the decarboxylation of this compound.
Citrulline and Arginine: Formed through oxidation reactions in the urea cycle.
Scientific Research Applications
Biochemical Research
DL-Ornithine is utilized extensively in biochemical studies to trace metabolic pathways, particularly in the urea cycle. It aids in understanding nitrogen metabolism and its implications for health.
Application | Description |
---|---|
Metabolic Pathway Tracing | Used to investigate the conversion of ornithine to proline and other metabolites. |
Polyamine Synthesis | Serves as a precursor for polyamines like putrescine and spermine, essential for cell growth. |
Medical Applications
This compound has been studied for its potential therapeutic effects, particularly in:
- Hepatic Encephalopathy : L-Ornithine L-aspartate (LOLA), derived from ornithine, has shown efficacy in lowering ammonia levels in patients with liver dysfunction.
- Exercise Physiology : Research indicates that supplementation with this compound can reduce fatigue and improve recovery times in athletes.
Medical Use | Study Findings |
---|---|
Hepatic Encephalopathy | Reduction in ammonia levels; improved cognitive function. |
Athletic Performance | Enhanced recovery and reduced perceived fatigue during high-intensity workouts. |
Nutritional Supplements
This compound is often included in dietary supplements aimed at improving exercise performance and recovery. It is believed to stimulate growth hormone release and support immune function.
Nutritional Benefit | Evidence |
---|---|
Growth Hormone Stimulation | Studies suggest increased levels post-supplementation. |
Immune Function Support | Linked to enhanced immune responses during physical stress. |
Case Study 1: Exercise Fatigue
In a controlled trial involving athletes, those supplemented with this compound reported significantly lower fatigue levels during high-intensity workouts compared to a placebo group. This study highlighted the compound's role in enhancing recovery times and overall performance metrics.
Case Study 2: Stress Management
A study focused on individuals experiencing chronic stress found that supplementation with L-ornithine led to lower anxiety levels and improved sleep quality over an 8-week period. This was associated with reduced cortisol levels, indicating its potential benefits for stress management.
Mechanism of Action
DL-Ornithine exerts its effects primarily through its role in the urea cycle. It is metabolized to L-arginine, which stimulates the pituitary release of growth hormone . This compound also serves as a precursor for the synthesis of polyamines such as putrescine and spermine, which are critical for protein synthesis, cell growth, and tissue repair . The molecular targets and pathways involved include the enzymes ornithine transcarbamylase and ornithine decarboxylase .
Comparison with Similar Compounds
Key Properties:
- Molecular formula : C₅H₁₂N₂O₂
- Molecular weight : 132.16 g/mol
- Thermodynamic data :
- Common derivatives : DL-Ornithine hydrochloride (CAS 1069-31-4), widely used in research for improved solubility and stability.
This compound is utilized in peptide synthesis, though its racemic nature complicates purification, often yielding amorphous products. It also serves as a biomarker for distinguishing tuberculosis pleural effusion (TBPE) from macrophage-derived exudates (MPE), albeit with lower diagnostic efficacy (AUC = 0.706) compared to citric acid (AUC = 0.848) or stearic acid (AUC = 0.855).
Comparison with Similar Compounds
L-Ornithine vs. This compound
Key Insight : While L-ornithine is the physiologically active form, this compound is often used in experimental settings due to cost-effectiveness, despite challenges in purification.
L-Arginine vs. This compound
Key Insight : L-Arginine is a direct precursor to nitric oxide, whereas this compound primarily contributes to arginine regeneration in the urea cycle.
DL-Citrulline vs. This compound
Key Insight: DL-Citrulline bridges ornithine and arginine in the urea cycle but lacks diagnostic applications noted for this compound.
DL-Canaline vs. 5-Fluoromethylornithine (5FMOrn)
Both compounds inhibit ornithine aminotransferase (OAT), but with differing mechanisms and efficacy:
Key Insight : 5FMOrn’s irreversible inhibition and superior in vivo performance make it more clinically relevant than DL-canaline.
Eflornithine (DFMO) vs. This compound
Key Insight : Eflornithine’s structural modification enhances its therapeutic utility, unlike this compound, which remains a metabolic intermediate.
Biological Activity
DL-Ornithine, a non-proteinogenic amino acid, plays a significant role in various biological processes, particularly in polyamine biosynthesis, cellular metabolism, and as a precursor in the urea cycle. This article explores the biological activity of this compound, focusing on its enzymatic roles, antimicrobial properties, and implications in health and disease.
Chemical Structure and Properties
This compound is a pentanoic acid with two amino groups located at positions 2 and 5. Its chemical formula is . The compound exists in two enantiomeric forms: L-ornithine and D-ornithine, with L-ornithine being biologically active in mammalian systems.
Enzymatic Functions
Ornithine Decarboxylase (ODC)
One of the primary roles of this compound is its conversion to putrescine by ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. Polyamines such as putrescine, spermidine, and spermine are essential for cell growth, differentiation, and proliferation. The activity of ODC is tightly regulated and has been implicated in cancer biology due to its role in promoting cell division .
Table 1: ODC Activity and Substrate Specificity
Substrate | ODC Activity (U/mg) | Remarks |
---|---|---|
L-Ornithine | 11.91 ± 0.38 | Preferred substrate |
D-Ornithine | Low | Less active than L-form |
L-Arginine | Moderate | Alternative substrate |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound derivatives. Specifically, δ-poly-L-ornithine synthesized by Acinetobacter baumannii has shown potent antifungal activity against various pathogens. This polymer exhibits structural characteristics that allow it to disrupt fungal cell membranes .
Case Study: Antifungal Activity of δ-Poly-L-Ornithine
In vitro assays demonstrated that δ-poly-L-ornithine significantly inhibited the growth of Candida albicans and other fungal strains. The mechanism appears to involve membrane disruption and interference with cell wall synthesis .
Clinical Implications
This compound supplementation has been studied for its potential benefits in various clinical conditions:
- Wound Healing : this compound is thought to enhance collagen synthesis and improve wound healing outcomes.
- Liver Health : It may aid in reducing ammonia levels in patients with hepatic encephalopathy by facilitating the urea cycle.
- Muscle Recovery : Athletes often use this compound to enhance recovery post-exercise by reducing fatigue .
Q & A
Q. Basic: What are the standard synthesis and characterization methods for DL-Ornithine hydrochloride?
This compound hydrochloride is synthesized via the Bucherer-Bergs reaction, involving 4-chlorobutyraldehyde dimethyl acetal with hydrocyanic acid and ammonium bicarbonate, followed by hydrolysis . Characterization includes:
- EPR spectral analysis to confirm radiation-induced free radicals, with unirradiated samples showing no signal and irradiated samples exhibiting a sextet signal (g-factor: 2.033; hyperfine coupling constant: 2.325 mT) .
- Melting point determination (~233°C) and HPLC-TOF/MS for purity assessment .
Q. Advanced: How can this compound concentration be optimized in EPR dosimeters for dose-response accuracy?
Studies show EPR signal intensity increases linearly with this compound concentration (10–20% w/w) and absorbed γ-ray dose (0.5–50 kGy). Optimization involves:
- Dose-response curves : Signal amplitude grows with dose without spectral distortion, validated up to 30 kGy .
- Power dependence : Microwave power ≤5.041 mW avoids signal saturation while maintaining linearity .
- Humidity control : this compound rods exhibit <5% signal variation across 0–100% relative humidity, ensuring minimal environmental interference .
Q. Basic: What experimental factors influence EPR signal development in irradiated this compound?
Key factors include:
- Irradiation dose : Signal intensity correlates with γ-ray dose (1–30 kGy), with stable hyperfine splitting patterns .
- Microwave power : Optimal at ≤5.041 mW to prevent saturation .
- Sample preparation : Ethylene vinyl acetate copolymer/paraffin wax rods minimize pre-irradiation noise and post-irradiation decay .
Q. Advanced: How can contradictions in post-irradiation stability data be resolved?
Discrepancies arise from storage conditions and sample forms:
- Powder vs. rods : Powder shows slight signal decay in the first 5 days post-irradiation, while rods stabilize within 3 days under equilibrium moisture .
- Methodological validation : Use spin counting and G-value calculations (0.3551 ± 0.0333 radicals/100 eV) to standardize stability assessments .
- Long-term studies : Monitor signal intensity over 150 days to distinguish transient artifacts from permanent changes .
Q. Basic: Which analytical techniques ensure this compound purity and structural integrity?
- EPR spectroscopy : Detects radiation-induced radicals and quantifies dose response .
- HPLC-TOF/MS : Resolves enantiomers and confirms molecular weight (132.16 g/mol for free base; 168.62 g/mol for hydrochloride) .
- Thermal analysis : Melting point (~233°C) and TGA assess decomposition thresholds .
Q. Advanced: What do hyperfine coupling constants reveal about this compound’s radical formation?
The sextet EPR signal (g-factors: 1.995–2.039) indicates multiple radical species. Key parameters:
- Hyperfine coupling (A‖ = 2.325 mT, A⊥ = 1.967 mT) : Suggests interaction between unpaired electrons and nitrogen nuclei in the amino groups .
- Linewidth variations (0.87–3.13 mT) : Reflect inhomogeneous broadening due to lattice defects or intermolecular interactions .
Q. Basic: What pre-irradiation storage conditions preserve this compound integrity?
- Humidity : Store at 35% RH to prevent moisture-induced signal noise .
- Light exposure : Shield from laboratory light to avoid photodegradation .
- Temperature : Room temperature (25°C ± 3°C) ensures stability for ≥50 days pre-irradiation .
Q. Advanced: What statistical approaches improve G-value accuracy in radiation chemistry studies?
- Spin counting : Calibrate using strong pitch standards (e.g., 10¹⁸ spins/mg) to calculate radicals per 100 eV .
- Error propagation : Account for uncertainties in EPR signal integration (±0.03) and dose calibration (±3%) .
- Multi-sample validation : Replicate experiments across batches to refine G-value estimates (e.g., 0.3551 ± 0.0333) .
Properties
IUPAC Name |
2,5-diaminopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLPHDHHMVZTML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26445-53-4 | |
Record name | Ornithine, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26445-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00860383 | |
Record name | Ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-07-9, 33960-23-5 | |
Record name | (±)-Ornithine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ornithine DL-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC169844 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-ornithine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORNITHINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2381769MQC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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